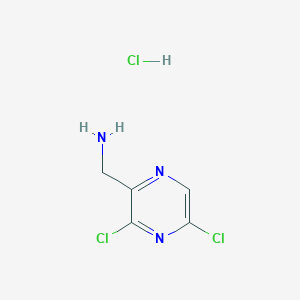
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol, also known as Dioxin, is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its potential applications in scientific research. It has been identified as an environmental pollutant, and has been the focus of much research due to its toxicity and carcinogenic properties.
Applications De Recherche Scientifique
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been widely studied for its potential applications in scientific research. It has been used to study the effects of environmental pollutants on human health, as well as to study the mechanisms of carcinogenesis. It has also been used to study the effects of endocrine disruption, and its potential role in the development of certain diseases. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been studied for its potential use in the development of drugs and vaccines, and its potential role in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It is believed that (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol binds to the aryl hydrocarbon receptor (AhR), which is a transcription factor involved in the regulation of gene expression. This binding of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol to the AhR is thought to lead to the activation of certain genes, which in turn leads to the production of certain proteins that can cause a variety of effects, including the development of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are not fully understood, but it is believed to have a wide range of effects on the body. It is known to cause oxidative stress, which can lead to DNA damage and the development of cancer. Additionally, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has been linked to the disruption of endocrine function, which can lead to a variety of health problems, including infertility, obesity, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in laboratory experiments has both advantages and limitations. On the one hand, it is a relatively inexpensive compound that is easily synthesized and can be used to study a variety of biological processes. On the other hand, it is a toxic compound that can cause a variety of adverse effects, including DNA damage and cancer. As such, it is important to use caution when working with (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol in the laboratory.
Orientations Futures
The potential applications of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol are vast, and there are many potential future directions for research. These include further studies into its mechanisms of action and its potential role in the development of drugs and vaccines. Additionally, further research into its potential effects on human health, as well as its potential role in the treatment of certain diseases, is needed. Finally, further research into its potential use in the development of environmentally friendly products is also needed.
Méthodes De Synthèse
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is a complex process that involves multiple steps. The first step is to synthesize the precursor compound, 1,4-benzodioxin, which is done through a Friedel-Crafts acylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a base, such as sodium hydroxide, to form the final product, (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde", "propargyl alcohol", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "ethyl acetate", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde to 2,3-dihydro-1,4-benzodioxin-6-ol", "React 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with sodium hydroxide in water to form 2,3-dihydro-1,4-benzodioxin-6-ol", "Step 2: Conversion of 2,3-dihydro-1,4-benzodioxin-6-ol to (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "React 2,3-dihydro-1,4-benzodioxin-6-ol with propargyl alcohol in the presence of acetic acid and sodium chloride to form (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Step 3: Purification of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol", "Extract the reaction mixture with diethyl ether", "Wash the organic layer with water, sodium bicarbonate, and water again", "Dry the organic layer over sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol as a colorless oil" ] } | |
Numéro CAS |
125872-73-3 |
Nom du produit |
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![triphenyl[(triphenylphosphaniumyl)oxy]phosphanium ditrifluoromethanesulfonate](/img/structure/B6168943.png)
